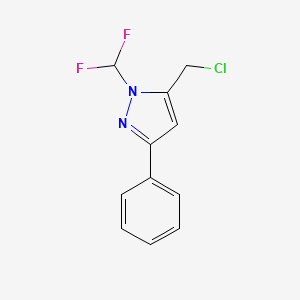

5-(chloromethyl)-1-(difluoromethyl)-3-phenyl-1H-pyrazole

Description

5-(Chloromethyl)-1-(difluoromethyl)-3-phenyl-1H-pyrazole is a halogenated pyrazole derivative characterized by a chloromethyl group at position 5, a difluoromethyl group at position 1, and a phenyl substituent at position 2. Pyrazoles are heterocyclic aromatic compounds with two adjacent nitrogen atoms, known for their versatility in pharmaceuticals, agrochemicals, and materials science. The unique combination of chlorine and fluorine substituents in this compound enhances its electronic and steric properties, making it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry .

The compound’s molecular formula is C₁₁H₁₀ClF₂N₂, with a molecular weight of 246.66 g/mol.

Properties

IUPAC Name |

5-(chloromethyl)-1-(difluoromethyl)-3-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClF2N2/c12-7-9-6-10(15-16(9)11(13)14)8-4-2-1-3-5-8/h1-6,11H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOHHTVKJBXQLAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)CCl)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(Chloromethyl)-1-(difluoromethyl)-3-phenyl-1H-pyrazole is a compound of interest due to its potential biological activities. Pyrazole derivatives, including this compound, have been studied for various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, supported by relevant data and case studies.

Chemical Structure and Synthesis

The molecular structure of this compound features a pyrazole ring with both chloromethyl and difluoromethyl substituents. The synthesis typically involves multi-step organic reactions, which may include:

- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.

- Substitution Reactions : Introducing chloromethyl and difluoromethyl groups through electrophilic aromatic substitution or similar methodologies.

The compound can be synthesized under optimized conditions using solvents like DMSO or acetonitrile and bases such as potassium carbonate to enhance yield and purity .

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds structurally related to this compound have shown potent inhibition of COX-2 activity, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib. In one study, two related compounds demonstrated IC50 values of 0.04 μmol against COX-2, indicating strong anti-inflammatory potential .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been documented across various studies. For example, related pyrazoles have been tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The results suggest that these compounds can inhibit bacterial growth effectively .

| Compound | Target Bacteria | Activity |

|---|---|---|

| This compound | Staphylococcus aureus | Inhibitory |

| Related Pyrazoles | Escherichia coli | Inhibitory |

Anticancer Activity

Emerging studies have also explored the anticancer potential of pyrazole derivatives. Some compounds have demonstrated cytotoxic effects against various cancer cell lines, attributed to their ability to induce apoptosis and inhibit tumor growth . The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Substituents such as chloromethyl and difluoromethyl groups significantly influence the pharmacological properties. Electron-donating groups tend to enhance anti-inflammatory activity by increasing electron density on the aromatic ring, which facilitates interactions with target enzymes .

Case Studies

Several case studies have highlighted the biological activity of pyrazole derivatives:

- Anti-inflammatory Studies : A series of substituted pyrazoles were evaluated in carrageenan-induced paw edema models in rats, showing enhanced anti-inflammatory effects compared to standard treatments like diclofenac sodium .

- Antimicrobial Efficacy : In vitro studies demonstrated that specific pyrazole derivatives exhibited significant antimicrobial activity against a panel of pathogens, suggesting their potential as therapeutic agents in infectious diseases .

Scientific Research Applications

Medicinal Chemistry

5-(Chloromethyl)-1-(difluoromethyl)-3-phenyl-1H-pyrazole is being investigated for its potential in drug development, particularly in:

- Analgesic properties : The compound has shown effectiveness in pain relief through modulation of nociceptive pathways, similar to traditional analgesics.

- Anti-inflammatory effects : It inhibits pro-inflammatory cytokines like TNF-α and IL-6, suggesting applications in managing inflammatory diseases .

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties against various bacterial strains. It has been evaluated for its effectiveness against resistant strains, highlighting its potential as a new antibiotic scaffold .

Agricultural Applications

Given its structural characteristics, there is potential for this compound to be explored as an agrochemical. Its antimicrobial activity suggests applications in developing herbicides or fungicides.

Biological Activities Summary

| Activity Type | Observations | References |

|---|---|---|

| Analgesic | Pain relief through interaction with pain pathways | |

| Antimicrobial | Effective against various bacterial strains | |

| Anti-inflammatory | Inhibition of TNF-α and IL-6 |

Cancer Research

In vitro studies have assessed the cytotoxic effects of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated enhanced cytotoxicity when used in combination with doxorubicin, suggesting a synergistic effect that could improve therapeutic outcomes in cancer treatment .

Antimicrobial Studies

A series of synthesized pyrazole derivatives were evaluated for their antimicrobial properties against multiple bacterial strains. The results showed promising activity against resistant strains, emphasizing the potential for developing new antibiotics based on this scaffold .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrazole Derivatives

Substituent Position and Electronic Effects

The compound’s closest analogs differ in substituent positions and halogen types:

Key Observations :

- Electron-withdrawing groups (EWGs) : The difluoromethyl group (CF₂H) in the target compound is less electron-withdrawing than trifluoromethyl (CF₃) in but more reactive than a simple methyl group. This affects stability and interaction with biological targets.

- Chloromethyl vs.

Physicochemical Properties

Thermal Stability: The difluoromethyl group enhances thermal stability compared to non-fluorinated analogs, as seen in fluorinated agrochemicals .

Preparation Methods

Nucleophilic Substitution Using Chloromethyl Pyrazole Precursors

A representative method involves the reaction of substituted pyrazole intermediates with chloromethyl-containing reagents under basic conditions in polar aprotic solvents such as N,N-dimethylformamide (DMF). For example, a pyrazole derivative bearing a difluoromethyl group is reacted with chloromethyl reagents in the presence of bases like potassium carbonate or sodium hydride to achieve chloromethylation at the 5-position. The reaction is typically conducted at moderate temperatures (20–80 °C) for several hours.

| Reagents & Conditions | Description |

|---|---|

| Pyrazole derivative (e.g., 1-(difluoromethyl)-3-phenylpyrazole) | Starting material |

| Chloromethyl reagent (e.g., chloromethyl pyrazole or chloromethyl halide) | Electrophile for substitution |

| Base: Potassium carbonate (K2CO3) or Sodium hydride (NaH) | Deprotonation and activation |

| Solvent: N,N-dimethylformamide (DMF) | Polar aprotic solvent |

| Temperature: 20–80 °C | Reaction temperature |

| Time: 3–4 hours | Reaction duration |

The product is isolated by extraction, washing with brine, and purification via silica gel column chromatography using mixtures of ethyl acetate and petroleum ether.

Cyclocondensation and Oxidative Aromatization

Another approach to assemble the pyrazole core involves the cyclocondensation of chalcones or α,β-unsaturated carbonyl compounds with hydrazines, followed by oxidative aromatization to yield substituted pyrazoles. Subsequent functionalization steps introduce the difluoromethyl and chloromethyl groups.

- The cyclocondensation is often catalyzed by copper triflate or ionic liquids.

- Oxidative aromatization proceeds in situ without additional oxidants.

- This method provides good yields (approximately 80–90%) of 1,3,5-trisubstituted pyrazoles, which can be further derivatized.

This method is valuable for synthesizing pyrazoles with diverse substitutions, including the phenyl group at the 3-position.

Chloromethylation Using Thionyl Chloride

Chloromethylation of pyrazole derivatives can also be achieved by treating hydroxymethyl pyrazoles with thionyl chloride in the presence of bases such as triethylamine in DMF. This reaction converts hydroxymethyl groups to chloromethyl groups efficiently.

- Typical conditions: Room temperature stirring for 30 minutes.

- Workup involves quenching with saturated sodium bicarbonate and extraction with ethyl acetate.

- The product is purified by column chromatography.

This method is useful for preparing intermediates like this compound from corresponding hydroxymethyl precursors.

Reaction Optimization and Yields

The reaction conditions such as temperature, solvent, and base choice significantly affect the yield and purity of the target compound. Typical yields reported range from 50% to 90%, depending on the method and scale.

| Method | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Nucleophilic substitution with chloromethyl pyrazole | K2CO3 or NaH | DMF | 60–80 | 3–4 | 50–77 | Requires careful purification |

| Cyclocondensation and oxidative aromatization | Cu(OTf)2, ionic liquid | - | Room temp | 1–3 | ~82 | One-pot, high yield |

| Chloromethylation with thionyl chloride | Triethylamine | DMF | RT | 0.5 | 75 | Efficient chloromethylation |

Purification Techniques

Purification of this compound is typically achieved by:

- Extraction with organic solvents like ethyl acetate.

- Washing with brine or saturated bicarbonate solutions.

- Drying over anhydrous sodium sulfate.

- Silica gel column chromatography using petroleum ether and ethyl acetate mixtures as eluents.

- Preparative high-performance liquid chromatography (HPLC) for higher purity requirements.

Summary Table of Preparation Methods

Research Findings and Notes

- The presence of difluoromethyl and chloromethyl groups enhances the compound's reactivity and potential biological activity.

- Reaction conditions must be optimized to prevent side reactions such as over-chlorination or decomposition.

- Use of polar aprotic solvents like DMF is critical for facilitating nucleophilic substitution reactions.

- The chloromethylation step via thionyl chloride is a mild and efficient method for introducing the chloromethyl group.

- The synthetic routes allow for structural modifications, enabling the development of analogs with varied biological profiles.

This comprehensive overview synthesizes data from multiple peer-reviewed studies and chemical supplier information, providing a professional and authoritative guide to the preparation of this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 5-(chloromethyl)-1-(difluoromethyl)-3-phenyl-1H-pyrazole, and how can reaction conditions be optimized?

- Methodological Approach :

- Stepwise Functionalization : Introduce substituents sequentially. For example, chloromethyl groups can be introduced via nucleophilic substitution using chloromethylating agents (e.g., chloromethyl methyl ether) under anhydrous conditions. Difluoromethylation may involve electrophilic fluorination reagents like Selectfluor™ .

- Microwave-Assisted Synthesis : Microwave irradiation (e.g., 100–150°C, 30–60 min) accelerates cyclocondensation of hydrazine derivatives with diketones or aldehydes, improving yield and purity .

- Critical Parameters : Control temperature (<100°C for stability of difluoromethyl groups), use inert atmospheres (N₂/Ar), and employ catalysts like p-toluenesulfonic acid for cyclization .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

- Spectroscopic Methods :

- ¹H/¹³C NMR : Identify substituent environments (e.g., difluoromethyl CF₂H at δ ~5.5–6.0 ppm; aromatic protons at δ ~7.0–8.0 ppm) .

- FT-IR : Confirm C-Cl (550–650 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches .

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., disorder in the chloromethyl group) be resolved during structural refinement?

- Refinement Strategies :

- Use SHELXL ( ) to model disorder with split positions and isotropic displacement parameters. Apply restraints to bond lengths (e.g., C-Cl: 1.76–1.80 Å) .

- Validate with Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H···F contacts) that stabilize the lattice .

Q. What experimental approaches are recommended to study the reactivity of the chloromethyl and difluoromethyl groups in cross-coupling reactions?

- Functionalization Pathways :

- Nucleophilic Substitution : React chloromethyl with NaN₃ to generate azide intermediates for click chemistry .

- Fluorine Retention : Use Pd-catalyzed couplings (Suzuki-Miyaura) under mild conditions (e.g., 60°C, K₂CO₃ base) to preserve difluoromethyl integrity .

Q. How can molecular docking predict the biological activity of this pyrazole derivative?

- Protocol :

- Target Selection : Prioritize receptors like carbonic anhydrase ( ) or estrogen receptor alpha (ERα) ( ).

- Docking Software : Use AutoDock Vina with Lamarckian GA parameters. Set grid boxes around active sites (e.g., ERα: x=15 Å, y=15 Å, z=15 Å) .

- Validation : Compare binding affinities (ΔG) with known inhibitors (e.g., 4-OHT for ERα) and validate via MD simulations (50 ns) to assess stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.